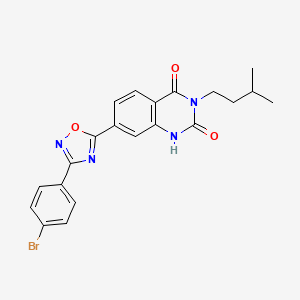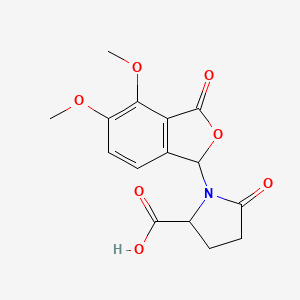
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C16H18BrFN4O. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and division. This chemical compound has been extensively studied for its potential use in the treatment of various types of cancer, including melanoma, colon cancer, and lung cancer.
Applications De Recherche Scientifique
Electrochemical Fluorination of Aromatic Compounds
Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including 4-bromobenzamide, highlights a method for modifying the electronic and structural properties of aromatic compounds, which could be relevant for synthesizing derivatives of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for various applications, such as materials science and pharmaceutical intermediates (Shainyan & Danilevich, 2006).
Microwave-Induced Synthesis of Fluorobenzamides
Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, indicating the role of fluorine atoms in enhancing antimicrobial activity. This suggests that the incorporation of fluorine into the structure of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide could influence its biological activity, potentially leading to applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Crystal Engineering with Halogen Bonds
Research by Saha, Nangia, and Jaskólski (2005) on crystal engineering with hydrogen bonds and halogen bonds, involving compounds like 4-nitrobenzamide, underscores the utility of halogen bonding in crystal design. This principle could be applied to 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for designing novel materials with specific crystalline properties, useful in the field of materials science and nanotechnology (Saha, Nangia, & Jaskólski, 2005).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Groendyke, AbuSalim, and Cook (2016) described a method for the fluoroamide-directed fluorination of C-H bonds mediated by iron. This technique could be relevant for the functionalization of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide, potentially opening new avenues in the synthesis of fluorinated pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).
Propriétés
IUPAC Name |
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJZOSTJHPJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)


![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)


![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)